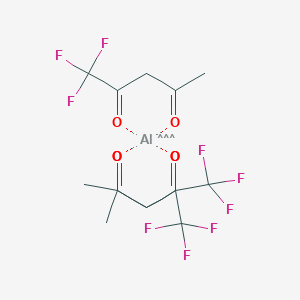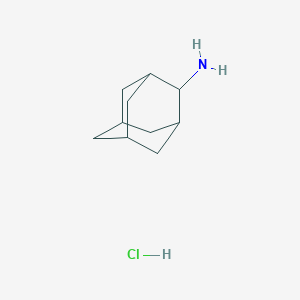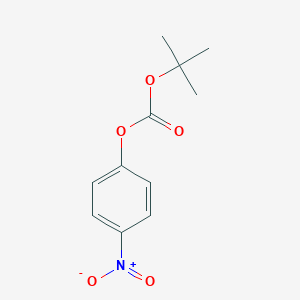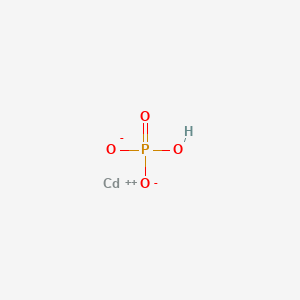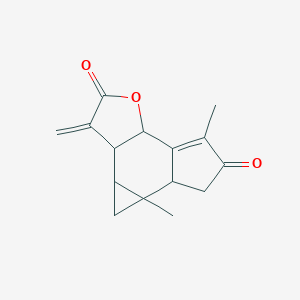
Anhydroivaxillarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydroivaxillarin is a flavonoid compound that has been found to exhibit various biological activities. It is a naturally occurring compound that can be found in several plant species, including the roots of Scutellaria baicalensis. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Role in Enzyme Modulation and Cellular Processes
- Annexin II (ANXII) is a receptor known for its role in the conversion of plasminogen to plasmin, inducing metalloproteinase-9 (MMP-9) activity. This process is crucial in various cellular functions and signaling pathways. The study found that estrogen and certain drugs like statins can modulate this activity, suggesting a complex interaction between different molecules and receptors in the cell membrane (Hwang et al., 2006).
2. Therapeutic Applications of Enzyme Inhibitors and Activators
- Carbonic anhydrases (CAs) are a group of enzymes with potential therapeutic applications across various diseases. CA inhibitors (CAIs) and activators have been suggested for use in treating conditions like obesity, cancer, and neurological disorders. This area of research highlights the diverse potential of enzyme modulators in therapeutic applications (Supuran, 2008).
3. Enzyme Activity in Cancer Progression
- Certain carbonic anhydrase isoforms, such as CAIX and CAXII, have been implicated in cancer progression. They play roles in pH regulation and metabolic processes within tumors, making them potential targets for cancer treatment (Potter & Harris, 2003). Another study suggested that carbonic anhydrase XII (CAXII) promotes the invasion and migration ability of breast cancer cells through the p38 MAPK signaling pathway, indicating the critical role of this enzyme in cancer cell metastasis (Hsieh et al., 2010).
Eigenschaften
CAS-Nummer |
10518-13-5 |
|---|---|
Produktname |
Anhydroivaxillarin |
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
2,11-dimethyl-6-methylidene-8-oxatetracyclo[8.3.0.02,4.05,9]tridec-10-ene-7,12-dione |
InChI |
InChI=1S/C15H16O3/c1-6-10(16)4-8-11(6)13-12(7(2)14(17)18-13)9-5-15(8,9)3/h8-9,12-13H,2,4-5H2,1,3H3 |
InChI-Schlüssel |
KTTIHIGGDOOVBX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
Kanonische SMILES |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
Andere CAS-Nummern |
14026-87-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



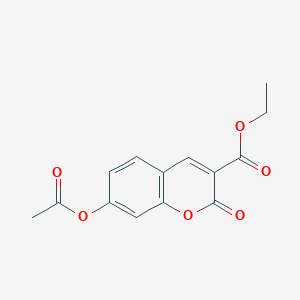
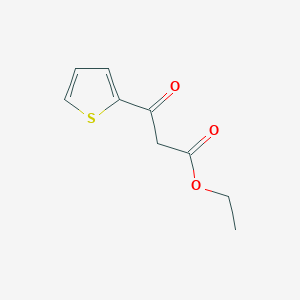
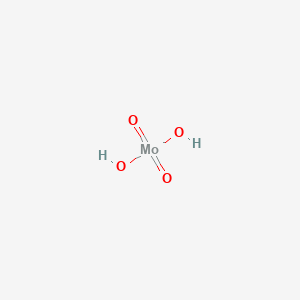
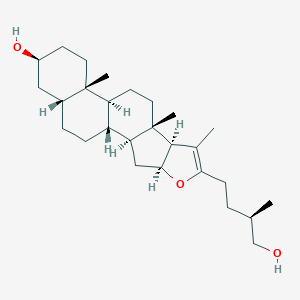
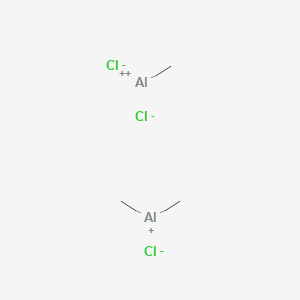
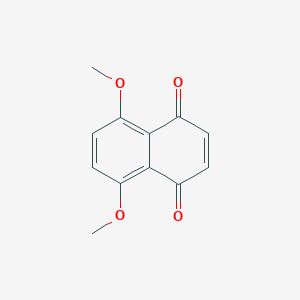
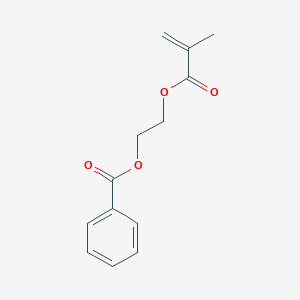
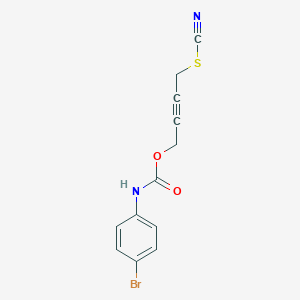
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
